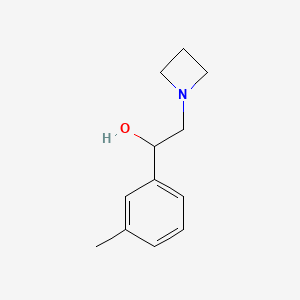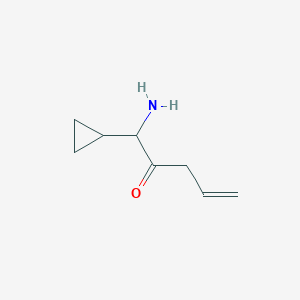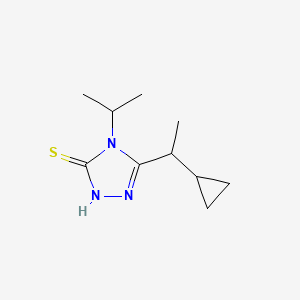
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclopentane ring, a methyl group, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclopentanone with 3-methylbut-2-en-1-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of strong bases like sodium hydride and oxidizing agents such as pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allylic halides, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
作用机制
The mechanism by which 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
2-Methyl-2-butenal: A simpler aldehyde with similar reactivity.
3-Methyl-2-buten-1-ol: An alcohol with a similar carbon skeleton.
2-Methyl-2-butenyl acetate: An ester with related structural features.
Uniqueness
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring and an allylic aldehyde group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10(2)6-8-12(9-13)7-4-5-11(12)3/h6,9,11H,4-5,7-8H2,1-3H3 |
InChI 键 |
UQNYYJFBLOWZHX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC1(CC=C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)




![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)






